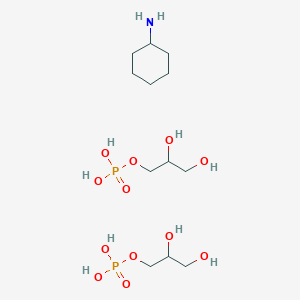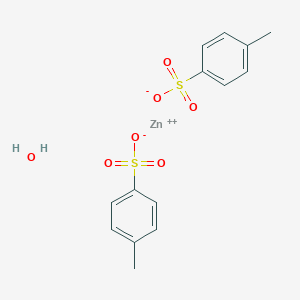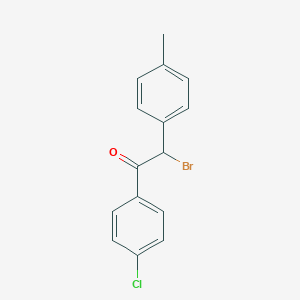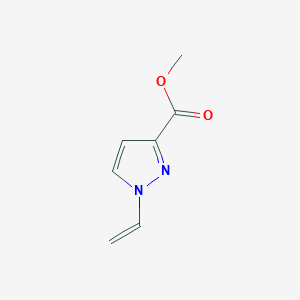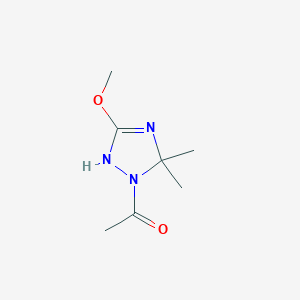
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI), also known as ADTM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been found to have antioxidant activity, which may help to protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
For research include the development of new synthetic methods, investigation of its potential as a treatment for neurodegenerative diseases, and further studies to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethylfuran-2(3H)-one with sodium azide in the presence of a catalyst. The resulting product is then treated with acid to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI). Another method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2,4-pentanedione to form the intermediate, which is then reacted with sodium azide to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI).
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been extensively studied for its biological activities. It has been found to have antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. In addition, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has also been found to have a potent inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
118807-32-2 |
|---|---|
Produktname |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) |
Molekularformel |
C7H13N3O2 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
1-(5-methoxy-3,3-dimethyl-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-7(2,3)8-6(9-10)12-4/h1-4H3,(H,8,9) |
InChI-Schlüssel |
HXXAORCCVTVCRP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
Kanonische SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
Synonyme |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



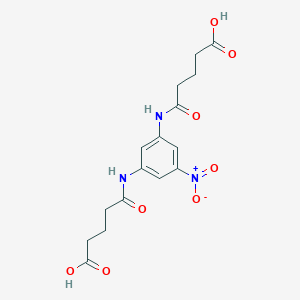
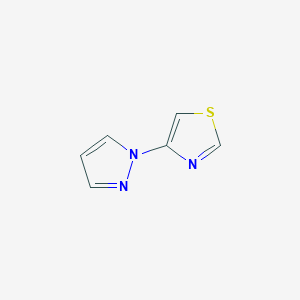
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
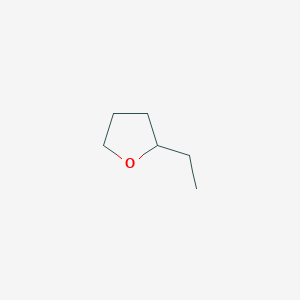
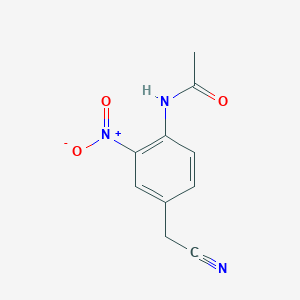
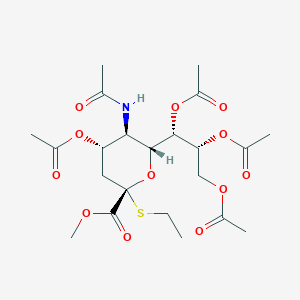
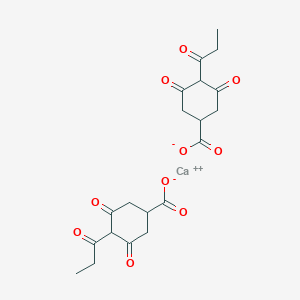
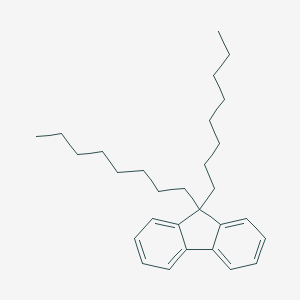
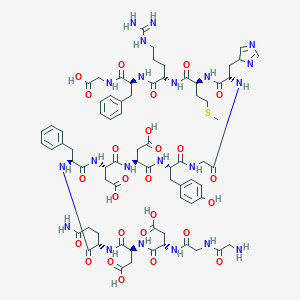
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
